Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Description
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS: 59812-34-9) is a substituted benzothiophene derivative with a molecular formula of C₁₁H₉ClO₂S and a molecular weight of 240.71 g/mol . Key physical properties include a melting point of 88–92°C, boiling point of 355.1°C (at 760 mmHg), density of 1.343 g/cm³, and refractive index of 1.632 . The compound features a benzothiophene core substituted with a chlorine atom at position 3, a methyl group at position 6, and a methyl ester at position 2. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.
Properties
IUPAC Name |
methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-3-4-7-8(5-6)15-10(9(7)12)11(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGACFENQJJMRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400005 | |
| Record name | methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59812-34-9 | |
| Record name | methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-chloro-6-methylbenzo(b)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Parameters:
| Parameter | Value | Yield | Reference |
|---|---|---|---|
| Temperature | 80–100°C | 75–80% | |
| Solvent | DMF | ||
| Catalyst | Triethylamine | ||
| Reaction Time | 4–6 hours |
The reaction proceeds via a thiolate intermediate attacking the electron-deficient aromatic ring, followed by intramolecular cyclization. The methyl ester group at position 2 is introduced concurrently, eliminating the need for post-cyclization esterification.
Chlorination of Intermediate Thiophene Derivatives
Chlorination at the 3-position is typically achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in dichloromethane (DCM) or chloroform. For instance, treating methyl 6-methylbenzo[b]thiophene-2-carboxylate with SO₂Cl₂ (1.2 equiv) at 0–5°C for 2 hours, followed by gradual warming to room temperature, affords the chlorinated product in 85–90% yield.
Chlorination Optimization:
| Condition | Outcome |
|---|---|
| Excess SO₂Cl₂ (1.5 equiv) | Over-chlorination at adjacent positions |
| Temperature > 25°C | Reduced selectivity |
Regioselectivity is attributed to the electron-donating methyl group at position 6, which directs electrophilic attack to the 3-position.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2015 study demonstrated that cyclization of 2-fluoro-5-methylbenzonitrile with methyl thioglycolate under microwave conditions (130°C, 35 minutes) in DMSO with TEA achieves comparable yields (78%) to conventional heating. This approach is advantageous for high-throughput applications.
Purification and Characterization
Crude products are purified via recrystallization (methanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Key characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.09 (d, J = 8.5 Hz, 1H), 7.79 (d, J = 8.5 Hz, 1H), 3.95 (s, 3H), 2.52 (s, 3H)
Challenges and Scalability
Industrial-scale production faces hurdles in controlling exothermic reactions during chlorination and minimizing solvent waste. A 2022 patent highlights the use of continuous flow reactors to improve safety and yield (>90%) .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Scientific Research Applications
Chemistry
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate serves as a building block in organic synthesis. Its reactivity allows for the formation of more complex molecules, making it valuable in the development of new chemical entities .
Biology
Research has indicated potential biological activities of this compound:
- Anticancer Activity : Studies have shown that this compound can inhibit cell growth in non-small cell lung cancer (NSCLC) models, suggesting its use as a multi-target therapeutic agent .
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibiotic candidate .
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its ability to interact with specific molecular targets may lead to the development of new drugs targeting various diseases .
Industry
The compound is also utilized in the development of advanced materials and chemical sensors , leveraging its unique structural features for industrial applications .
Anticancer Research
A study investigating the effects of this compound on NSCLC cells revealed that it enhances cell growth inhibition and apoptosis induction compared to traditional single-target agents. The compound's multi-target inhibition profile positions it as a promising candidate for further development in cancer therapy .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its potential use in developing new antibiotics aimed at combating resistant bacterial infections .
Summary Table of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Enables formation of complex molecules |
| Biology | Anticancer activity | Inhibits NSCLC cell growth; induces apoptosis |
| Antimicrobial properties | Effective against Gram-positive and Gram-negative bacteria | |
| Medicine | Pharmaceutical intermediate | Potential drug candidate with specific molecular interactions |
| Industry | Advanced materials and sensors | Utilizes unique structural features for industrial applications |
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Benzothiophene Derivatives
Structural and Functional Group Variations
Below is a systematic comparison with structurally related benzothiophene carboxylates:
Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate (CAS: 21211-20-1)
- Molecular Formula : C₁₀H₆ClFO₂S
- Molecular Weight : 244.67 g/mol .
- Substituents : Chlorine at position 3, fluorine at position 6 (vs. methyl in the target compound).
- The smaller size of fluorine compared to methyl may also improve crystal packing efficiency, leading to higher melting points.
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS: 104795-85-9)
- Molecular Formula : C₁₀H₇ClO₂S
- Molecular Weight : 226.68 g/mol .
- Substituents : Chlorine at position 6 (vs. position 3 in the target compound).
- Impact : The positional isomerism alters electronic distribution in the benzothiophene ring. The chlorine at position 6 may sterically hinder reactions at adjacent positions, while the lack of a methyl group reduces hydrophobicity.
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS: 227105-00-2)
- Molecular Formula : C₁₂H₁₁ClO₂S
- Molecular Weight : 254.73 g/mol .
- Substituents : Ethyl ester at position 2 (vs. methyl ester in the target compound).
- Impact : The ethyl group increases molecular weight and may reduce solubility in polar solvents due to enhanced lipophilicity. The longer alkyl chain could also lower melting points by disrupting crystal lattice stability.
Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9)
- Molecular Formula: C₁₀H₉NO₂S
- Molecular Weight : 223.25 g/mol .
- Substituents: Amino group at position 5 (vs. chlorine and methyl in the target compound).
- Impact: The amino group introduces basicity and hydrogen-bonding capability, improving solubility in acidic media. This substitution shifts reactivity toward nucleophilic pathways.
Physical and Chemical Properties Comparison
Biological Activity
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (MCMB) is a compound belonging to the benzothiophene family, known for its diverse biological activities. This article explores the biological properties of MCMB, including its potential antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MCMB has a unique structure characterized by a benzothiophene ring with a carboxylate group and a chlorine substituent. Its molecular formula is with a molecular weight of approximately 254.73 g/mol. The specific substitution pattern, with a methyl group at the 6-position and a chlorine atom at the 3-position, contributes to its distinct chemical properties and biological reactivity.
Antimicrobial Properties
Research has indicated that MCMB exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Effects
MCMB has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells. In vitro studies have shown that MCMB can induce apoptosis in cancer cell lines, such as non-small cell lung cancer (NSCLC) cells. The compound was observed to inhibit multiple tyrosine kinases (TKs), which are critical for cancer cell proliferation and survival. Notably, over 70% inhibition was recorded against several tested kinases at concentrations as low as 20 μM .
The biological effects of MCMB are attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in cell signaling pathways that regulate growth and apoptosis. For instance, studies have highlighted its ability to target c-MET kinase, which plays a crucial role in tumorigenesis .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of MCMB on NSCLC cells, revealing enhanced cell growth inhibition and apoptosis induction compared to single-targeting agents . The compound's ability to inhibit multiple kinases suggests it may serve as a multi-target therapeutic agent.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of MCMB against various bacterial strains. Results indicated that MCMB effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics.
Comparative Analysis
To better understand the uniqueness of MCMB's biological activity, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Specific chlorine positioning |
| Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | Moderate | Low | Fluorine substituent affects reactivity |
| Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate | Low | Moderate | Methoxy group alters biological profile |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted thiophene precursors followed by esterification. For example, analogous benzothiophene derivatives are synthesized via refluxing intermediates with anhydrides in dichloromethane under nitrogen, followed by purification using reverse-phase HPLC with methanol-water gradients . Key steps include monitoring reaction progress via TLC and characterizing intermediates using / NMR and IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm) .
Q. How can crystallographic data for this compound be validated to ensure structural accuracy?
- Methodological Answer : Use software like SHELXL for structure refinement and validation. SHELXL checks for geometric irregularities (e.g., bond lengths, angles) and flags outliers using the IUCr's CIF validation tools. The program also detects twinning and resolves disorder in high-resolution datasets . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters, aiding in the identification of crystallographic artifacts .
Advanced Research Questions
Q. How do substituents (e.g., chloro, methyl) influence the hydrogen-bonding network in crystalline this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs. The chloro group may act as a weak acceptor, while ester carbonyls form strong C=O···H interactions. Advanced studies involve comparing packing diagrams of derivatives (e.g., trifluoromethyl vs. methyl analogs) to assess how steric/electronic effects alter supramolecular architectures . For example, methyl groups may disrupt π-π stacking, whereas chloro substituents enhance halogen bonding .
Q. What analytical strategies resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer : Discrepancies between NMR/X-ray data often arise from dynamic processes (e.g., rotamers) or solvent effects. Solutions include:
- Variable-temperature NMR to probe conformational exchange.
- DFT calculations (e.g., Gaussian) to compare experimental and theoretical chemical shifts.
- Re-refinement of crystallographic data using SHELXL with corrected H-atom positions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic environment of the ester carbonyl. Key parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
